5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an α-haloketone with an aldehyde in the presence of an ammonium salt.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the methylthio group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced using a methylthiolating agent.
Attachment of the p-tolyl group: This step involves the coupling of a tolyl group using a suitable catalyst, such as palladium, in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylthio groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
5-(4-fluorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.
5-(4-iodophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-12-3-9-15(10-4-12)20-16(11-19-17(20)21-2)13-5-7-14(18)8-6-13/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOZVBUXAJGYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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